1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid is a synthetic compound often used in organic chemistry and pharmaceutical research. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring. This compound is primarily utilized in peptide synthesis and as an intermediate in the production of various pharmaceuticals.
Preparation Methods
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid typically involves the following steps:
Fmoc Protection:
Piperazine Derivatization: The piperazine ring is then reacted with the Fmoc-Cl in the presence of a base, such as triethylamine, to yield the Fmoc-protected piperazine derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the Fmoc group.
Hydrolysis: The Fmoc group can be removed through hydrolysis using bases like piperidine, yielding the free amine
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group in solid-phase peptide synthesis, facilitating the selective deprotection of amino acids.
Pharmaceuticals: This compound serves as an intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.
Bioconjugation: It is employed in the conjugation of biomolecules, such as proteins and nucleic acids, for the development of targeted therapies and diagnostic tools
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is selectively removed under basic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid can be compared with other Fmoc-protected compounds, such as:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperazine ring.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: Contains an azetidine ring, offering different steric and electronic properties.
Fmoc-Glu-OtBu: An Fmoc-protected glutamic acid derivative used in peptide synthesis
These compounds share the common feature of the Fmoc protecting group but differ in their core structures, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopiperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-18-10-22(17(9-21-18)19(24)25)20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXWBCPDGLOCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC(=O)N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701778-09-7 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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